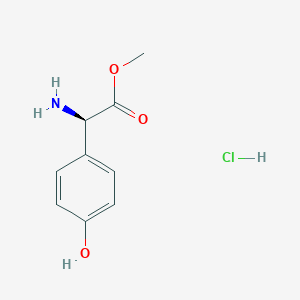

(R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride

Description

(R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride (CAS: 57591-61-4) is a chiral amino acid derivative widely used in pharmaceutical synthesis. Its molecular formula is C₉H₁₂ClNO₃, with a molecular weight of 217.65 g/mol . The compound exists as a white to pale-yellow crystalline solid with a melting point of 187–190°C . Structurally, it features a 4-hydroxyphenyl group attached to a glycine backbone, esterified as a methyl ester and stabilized as a hydrochloride salt.

Properties

IUPAC Name |

methyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c1-13-9(12)8(10)6-2-4-7(11)5-3-6;/h2-5,8,11H,10H2,1H3;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCKVJUNDXPDJH-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10528780 | |

| Record name | Methyl (2R)-amino(4-hydroxyphenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10528780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57591-61-4 | |

| Record name | Methyl (2R)-amino(4-hydroxyphenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10528780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The patent PL238790B1 introduces TMSCl as a dual catalyst and water-binding agent, enabling efficient esterification under mild conditions. Key steps include:

-

Activation : TMSCl reacts with methanol to generate trimethylsilyl methyl ether (TMSOMe) and HCl in situ.

-

Esterification : The liberated HCl protonates the amino group, while TMSOMe facilitates nucleophilic attack by methanol on the carboxyl carbon.

-

Byproduct removal : Volatile trimethylsilyl derivatives (e.g., (TMS)₂O) are distilled off under reduced pressure.

Optimized parameters :

Workup and Purification

Post-esterification, the crude product undergoes:

-

Solvent distillation : Removes excess methanol and TMSCl residues at 60–90°C under vacuum.

-

Washing : Diethyl ether eliminates unreacted TMSCl and hydroxytrimethylsilane byproducts.

-

Recrystallization : Dissolution in chloroform followed by filtration removes unreacted amino acid. Final drying at 60°C under vacuum yields >97% pure product.

Performance metrics :

| Substrate | Yield | Melting Point (°C) | [α]D²⁰ (c=1% in H₂O) |

|---|---|---|---|

| L-Alanine methyl ester | 89% | 106.8 | +5.545 |

| L-Valine ethyl ester | 42% | 105.6 | +14.057 |

Adapting this protocol to (R)-4-hydroxyphenylglycine is expected to yield >85% product with comparable optical purity.

Comparative Analysis of Synthetic Routes

| Method | Yield | Optical Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| HCl Gas | ≤60% | Moderate | Low | High |

| TMSCl Catalysis | 85–89% | High | High | Moderate |

| Mitsunobu Alkylation | 70–75% | Excellent | Low | Low |

The TMSCl method strikes the optimal balance between efficiency and practicality, making it the preferred industrial choice.

Critical Process Parameters

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of amides, ureas, and other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acyl chlorides or isocyanates in the presence of a base like triethylamine.

Major Products

Oxidation: ®-4-Hydroxyphenylglyoxylic acid methyl ester.

Reduction: ®-Amino-(4-hydroxyphenyl)ethanol.

Substitution: Various amides and ureas depending on the electrophile used.

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride typically involves the esterification of (R)-p-Hydroxyphenylglycine with methanol. This reaction can be achieved through Fischer esterification using an acid catalyst. The compound may undergo hydrolysis under acidic or basic conditions, regenerating the parent amino acid .

Although the specific mechanism of action for this compound is not extensively documented, its structural similarity to natural amino acids suggests it may interact with biological systems or serve as a precursor for bioactive molecules.

Drug Development

This compound is utilized as a building block in the synthesis of various pharmaceuticals, particularly antiviral peptides and beta-lactam antibiotics. Its chiral nature allows it to be incorporated into complex molecular frameworks that enhance the efficacy and specificity of therapeutic agents .

Biochemical Research

This compound has been investigated for its role in modulating biological pathways. For instance, it has been studied in the context of steroidogenesis, where it was evaluated for its potential to influence hormone synthesis in human adrenocortical carcinoma cells using high-throughput assays . Such studies are crucial for understanding its implications in endocrine disruption and cancer research.

Anticancer Studies

Research has shown that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For example, modifications to its structure have led to compounds that demonstrate significant cytotoxicity against HeLa cells, indicating potential applications in cancer treatment .

Case Studies

Mechanism of Action

The mechanism by which ®-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride exerts its effects involves its interaction with specific molecular targets. In biological systems, it can mimic the action of natural amino acids, binding to enzymes and receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various physiological effects.

Comparison with Similar Compounds

Research Findings and Gaps

- ISO-1 Superiority: Dietary flavonoids (e.g., quercetin) show 2–3× higher MIF inhibition than ISO-1, suggesting structural optimization opportunities .

- Stereochemical Studies: No direct comparisons of (R)- and (S)-enantiomers’ bioactivity exist, highlighting a research gap .

Biological Activity

(R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride, commonly referred to as (R)-AHPA, is a compound derived from the amino acid tyrosine. Its structure includes a hydroxyl group on the phenyl ring, which is crucial for its biological activity. This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its potential therapeutic applications.

- Chemical Formula : C9H12ClNO3

- Molecular Weight : 217.65 g/mol

- CAS Number : 22818-40-2

The biological activity of (R)-AHPA is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes. The hydroxyl group enhances its binding affinity to these targets, influencing physiological responses.

Biological Activities

-

Neuroprotective Effects :

- Studies indicate that (R)-AHPA exhibits neuroprotective properties by modulating neurotransmitter levels, particularly dopamine and serotonin. This modulation can potentially benefit conditions such as Parkinson's disease and depression.

-

Antioxidant Activity :

- The compound has demonstrated significant antioxidant activity, which is essential in mitigating oxidative stress-related damage in cells. This property is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role.

-

Anti-inflammatory Properties :

- (R)-AHPA has been shown to reduce inflammatory markers in various models, suggesting its potential use in treating inflammatory conditions.

Table 1: Summary of Biological Activities of (R)-AHPA

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Neuroprotective | Modulates neurotransmitter levels | |

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Reduces cytokine production |

Case Study 1: Neuroprotective Effects in Parkinson's Disease Models

In a recent study, (R)-AHPA was administered to animal models exhibiting Parkinson-like symptoms. The results showed a significant improvement in motor function and reduced neuronal loss in the substantia nigra region. This suggests that (R)-AHPA may help protect dopaminergic neurons from degeneration.

Case Study 2: Antioxidant Activity Assessment

A series of assays were conducted to evaluate the antioxidant capacity of (R)-AHPA using DPPH and ABTS radical scavenging methods. The compound exhibited a dose-dependent increase in scavenging activity, indicating its potential as a therapeutic agent against oxidative stress.

Pharmacokinetics

Pharmacokinetic studies suggest that (R)-AHPA is well-absorbed after oral administration, with peak plasma concentrations reached within 1-3 hours. The compound undergoes hepatic metabolism primarily through conjugation reactions, leading to various metabolites that may also possess biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride, and how can racemization be minimized during synthesis?

- Methodology : The compound is typically synthesized via esterification of the corresponding amino acid derivative (e.g., D-4-hydroxyphenylglycine) using methanol in the presence of hydrochloric acid. To prevent racemization, reactions should be conducted under mild acidic conditions (pH 4–6) at low temperatures (0–5°C). Use of chiral auxiliaries or enzymes (e.g., lipases) can enhance enantiomeric purity .

- Data Considerations : Monitor optical rotation or chiral HPLC to verify retention of the (R)-configuration .

Q. How can researchers validate the purity of this compound for use as a chromatographic reference standard?

- Analytical Techniques : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Validate method specificity using spiked samples and compare retention times with known standards. Confirm purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

- Critical Parameters : Ensure mobile phase compatibility (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve degradation products .

Q. What strategies are effective for protecting the amino and hydroxyl functional groups during multi-step syntheses involving this compound?

- Protection Methods :

- Amino Group : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups under basic conditions.

- Hydroxyl Group : Protect as a silyl ether (e.g., tert-butyldimethylsilyl) or benzyl ether under anhydrous conditions.

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations be applied to study the conformational stability of this compound in aqueous vs. organic solvents?

- Computational Approach : Use software like NAMD or CHARMM with explicit solvent models (e.g., TIP3P water). Parameterize the compound using the CHARMM36 force field, ensuring compatibility with amino acid derivatives. Run simulations for ≥100 ns and analyze root-mean-square deviation (RMSD) to assess stability .

- Key Insights : Solvent polarity significantly affects the compound’s intramolecular hydrogen bonding, with aqueous environments stabilizing the zwitterionic form .

Q. What experimental and computational methods resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. activation)?

- Troubleshooting Framework :

Reproduce Assays : Validate buffer conditions (pH, ionic strength) and enzyme sources.

Dose-Response Curves : Use a wide concentration range (1 nM–10 mM) to identify non-linear effects.

Molecular Docking : Perform ensemble docking with multiple protein conformations (e.g., from MD trajectories) to account for binding site flexibility.

- Case Study : Discrepancies in serotonin receptor modulation may arise from differential protonation states of the amino group at physiological pH .

Q. How can researchers optimize enantiomeric excess (ee) in large-scale syntheses of this compound?

- Advanced Strategies :

- Asymmetric Catalysis : Employ chiral transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation steps.

- Kinetic Resolution : Use immobilized lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze the undesired enantiomer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.